molecular formula C10H8O3 B562854 2-Formylcinnamic acid CAS No. 28873-89-4

2-Formylcinnamic acid

Cat. No.: B562854
CAS No.: 28873-89-4
M. Wt: 176.171
InChI Key: ZIUMNQBNEUJSSL-UHFFFAOYSA-N
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Description

2-formylcinnamic acid is a valuable cinnamic acid derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The cinnamic acid scaffold is recognized for its diverse pharmacological potential, with studies indicating that derivatives exhibit significant anti-tumor, antibacterial, and anti-inflammatory activities . These compounds often function by disrupting cell membranes, inhibiting critical enzyme activity such as ATPase, and preventing biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The presence of both a formyl group and a carboxylic acid functional group on the aromatic ring makes 2-formylcinnamic acid a versatile building block for the design and synthesis of novel bioactive molecules, including hydrazide derivatives that have shown promise in research for their antimycobacterial and anticancer properties . Researchers leverage this compound to develop new potential therapeutic agents, exploring its integration into more complex structures aimed at specific molecular targets. Its role is firmly established in the synthesis of advanced intermediates for pharmaceutical applications and in broader organic synthesis efforts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-formylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMNQBNEUJSSL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of (E)-2-Formylcinnamic acid. The information is intended to support research and development activities where this compound may be used as a chemical intermediate or building block.

Core Chemical Properties

(E)-2-Formylcinnamic acid, also known as (E)-3-(2-formylphenyl)acrylic acid, is an organic compound featuring a carboxylic acid, an alkene, and an aldehyde functional group. These functionalities make it a versatile reagent in organic synthesis. Its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 130036-17-8[1][2]
Appearance Light Tan Solid
Melting Point 57-59 °C[2]
Boiling Point 366.5 ± 25.0 °C (at 760 mmHg, Predicted)[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C or -20°C[1][2]

Spectroscopic Analysis

Detailed experimental spectra for 2-Formylcinnamic acid are not widely published. Therefore, this section provides the well-documented spectroscopic data for the parent compound, trans-cinnamic acid, as a reference point. The expected modifications to these spectra due to the presence of the ortho-formyl group on the phenyl ring are also discussed.

Reference Spectra: trans-Cinnamic Acid

The following tables summarize the characteristic spectroscopic data for trans-cinnamic acid.

Table 1: 1H NMR Spectroscopic Data for trans-Cinnamic Acid

Proton AssignmentChemical Shift (δ) in ppm (Solvent: CDCl₃)MultiplicityCoupling Constant (J) in Hz
Hα (vinyl)6.48Doublet~15.9
Hβ (vinyl)7.82Doublet~15.9
Aromatic Protons7.36 - 7.65Multiplet-
Carboxylic Acid Proton> 10.0 (variable)Broad Singlet-

Table 2: 13C NMR Spectroscopic Data for trans-Cinnamic Acid

Carbon AssignmentChemical Shift (δ) in ppm (Solvent: DMSO-d₆)
Cα (vinyl)117.38
Cβ (vinyl)147.12
Aromatic C-H (ortho, meta, para)128.40, 128.98, 130.77
Aromatic C (ipso)134.05
Carbonyl (C=O)172.67

Table 3: Infrared (IR) Spectroscopic Data for trans-Cinnamic Acid [4][5][6]

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid)3300 - 2500Very broad, due to hydrogen bonding
Aromatic C-H Stretch~3030
C=O Stretch (Carboxylic Acid)1700 - 1680Strong, sharp
C=C Stretch (Alkene)~1620Conjugated
C=C Stretch (Aromatic)1580, 1500
Expected Spectral Modifications for 2-Formylcinnamic Acid

The introduction of an electron-withdrawing formyl (-CHO) group at the ortho position of the phenyl ring is expected to induce the following changes:

  • 1H NMR:

    • An additional singlet or very narrowly split peak will appear in the downfield region, typically between 9.5 - 10.5 ppm , corresponding to the aldehydic proton.

    • The aromatic proton signals will be more complex and shifted further downfield due to the anisotropic and electron-withdrawing effects of the formyl group.

  • 13C NMR:

    • An additional signal for the aldehyde carbonyl carbon will be present in the highly deshielded region of 190 - 200 ppm .

    • The chemical shifts of the aromatic carbons will be altered, particularly the ipso-carbon attached to the formyl group and the adjacent carbons.

  • Infrared (IR) Spectroscopy:

    • A distinct, strong C=O stretching absorption for the aldehyde will appear around 1700 - 1680 cm⁻¹ , which may overlap with the carboxylic acid's carbonyl stretch.

    • A characteristic C-H stretch for the aldehyde proton may be visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ .

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would correspond to the molecular weight of 176.17.

    • Characteristic fragmentation patterns would likely involve the loss of -OH, -COOH, and -CHO groups.

Experimental Protocols

Synthesis of (E)-2-Formylcinnamic Acid via Knoevenagel-Doebner Condensation

This protocol is a representative method for the synthesis of cinnamic acid derivatives from an aromatic aldehyde and malonic acid.[7]

Materials:

  • 2-formylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 2-formylbenzaldehyde (1 equivalent), malonic acid (1 equivalent), and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add dilute HCl to the cooled mixture until the pH is acidic, which will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude 2-Formylcinnamic acid by recrystallization from a suitable solvent such as ethanol/water.

  • Dry the purified crystals under vacuum to yield the final product.

General Protocol for Spectroscopic Sample Preparation

NMR Spectroscopy (1H and 13C):

  • Dissolve 5-10 mg of the purified 2-Formylcinnamic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy (FTIR-ATR):

  • Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Applications and Reactivity

2-Formylcinnamic acid is noted for its use in the photocatalytic transformation of polycyclic aromatic hydrocarbons like naphthalene and anthracene .[1] In such processes, a photocatalyst is activated by light to generate reactive oxygen species, which then degrade the target pollutant.

Photocatalytic_Degradation_Workflow Workflow for Photocatalytic Degradation of Naphthalene cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare aqueous solution of Naphthalene prep_catalyst Disperse Photocatalyst (e.g., TiO₂) in solution prep_solution->prep_catalyst Add adsorption Stir in dark to reach adsorption-desorption equilibrium prep_catalyst->adsorption irradiation Irradiate with UV/Visible light to activate catalyst adsorption->irradiation ros_generation Generation of Reactive Oxygen Species (•OH, O₂•⁻) irradiation->ros_generation degradation Oxidative degradation of Naphthalene into intermediates ros_generation->degradation mineralization Further degradation into CO₂, H₂O, and mineral acids degradation->mineralization sampling Collect aliquots at time intervals degradation->sampling analysis Analyze sample concentration (e.g., via HPLC or GC-MS) sampling->analysis

Workflow for a typical photocatalytic degradation experiment.

Safety and Handling

2-Formylcinnamic acid should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

2-Formylcinnamic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2-Formylcinnamic Acid

Introduction

2-Formylcinnamic acid, with the CAS number 130036-17-8, is an organic compound that belongs to the class of cinnamic acids.[1][2][3] Cinnamic acid and its derivatives are unsaturated carboxylic acids that occur naturally in various plants.[4] 2-Formylcinnamic acid's structure, featuring a carboxylic acid group and an aldehyde group on the phenyl ring, makes it a subject of interest in organic synthesis and materials science. For instance, it has been utilized in the photocatalytic transformation of naphthalene and anthracene.[5][6] This guide provides a comprehensive overview of the physical properties of 2-Formylcinnamic acid, detailed experimental protocols for their determination, and a visualization of a relevant synthetic pathway.

Physical and Chemical Properties

The key physical and chemical properties of 2-Formylcinnamic acid are summarized in the table below. This data is essential for its handling, storage, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[1][2][6]
Molecular Weight 176.17 g/mol [1][2][6]
Appearance Light Tan Solid[1]
Melting Point 57-59 °C[1]
Solubility Soluble in DMSO and Methanol.[1][1]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C.[1][1]

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail the methodologies for measuring key physical properties of 2-Formylcinnamic acid.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[8][9]

  • Thermometer

  • Spatula[10]

  • Mortar and pestle (optional, for pulverizing the sample)[10]

Procedure:

  • Sample Preparation: A small amount of dry 2-Formylcinnamic acid is placed on a clean surface. The open end of a capillary tube is tapped into the solid to pack a small amount of the sample into the tube, to a height of about 1-3 mm.[7][8] The tube is then inverted and tapped gently to ensure the solid falls to the sealed end.[9]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[9]

  • Heating: The apparatus is turned on and the heating rate is adjusted.[9][10] For an unknown sample, a rapid initial heating can be done to determine an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[10]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of 2-Formylcinnamic acid in various solvents is a key parameter for its use in reactions and formulations.

Apparatus:

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Spatula

  • Balance

  • Vortex mixer or shaker

Procedure:

  • Qualitative Solubility:

    • Place a small, pre-weighed amount of 2-Formylcinnamic acid (e.g., 25 mg) into a test tube.[11]

    • Add a small volume of the solvent to be tested (e.g., 0.75 mL of water) in portions.[11]

    • After each addition, shake the test tube vigorously.[11]

    • Observe if the solid dissolves completely. Classify the solubility as soluble, partially soluble, or insoluble.

  • Quantitative Solubility:

    • Prepare a saturated solution of 2-Formylcinnamic acid in a specific solvent at a controlled temperature by adding an excess amount of the solid to the solvent.[12]

    • Agitate the mixture for a prolonged period to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Analyze a known volume of the saturated solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved solute.[13]

Spectroscopic Analysis

Spectroscopic techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure and confirm the identity of a compound.[14][15]

General Protocol for UV-Visible Spectroscopy:

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.[14]

  • Sample Preparation: A dilute solution of 2-Formylcinnamic acid is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette. The solvent is used as a blank for baseline correction.[14]

  • Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectrum.[14]

Synthesis Pathway Visualization

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acid and its derivatives. It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.[16]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products r1 2-Carboxybenzaldehyde p1 2-Formylcinnamic Acid r1->p1 + r2 Malonic Acid r2->p1 cat Pyridine cat->p1 catalyzes cond Heat cond->p1 requires p2 CO₂ p1->p2 + p3 H₂O p1->p3 +

Caption: Knoevenagel condensation for the synthesis of 2-Formylcinnamic acid.

References

Spectroscopic Profile of 2-Formylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Formylcinnamic acid, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a derivative of cinnamic acid featuring a formyl group at the ortho position of the phenyl ring.[][2] This compound holds interest for researchers in medicinal chemistry and materials science due to the reactive aldehyde and carboxylic acid functionalities, which allow for a variety of chemical modifications. This technical guide provides a detailed overview of the expected spectroscopic data for 2-formylcinnamic acid, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for the identification and characterization of this compound.

While comprehensive, peer-reviewed spectral data for 2-formylcinnamic acid is not extensively published, this guide compiles predicted values based on the well-documented spectroscopic characteristics of cinnamic acid, benzaldehyde, and their derivatives. These predictions are grounded in established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 2-formylcinnamic acid.

Table 1: Infrared (IR) Spectroscopy Data
Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group Responsible
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Carboxylic Acid O-H
C-H Stretch (Aromatic)3100-3000Aromatic C-H
C-H Stretch (Aldehyde)2850-2820 and 2750-2720Aldehyde C-H (Fermi resonance)
C=O Stretch (Carboxylic Acid)1710-1680Conjugated Carboxylic Acid C=O
C=O Stretch (Aldehyde)1700-1680Aromatic Aldehyde C=O
C=C Stretch (Alkene)1640-1620Conjugated Alkene C=C
C=C Stretch (Aromatic)1600-1450Aromatic Ring C=C
C-H Bend (Alkene, trans)980-960trans-disubstituted Alkene
C-H Bend (Aromatic, ortho-subst.)770-735ortho-disubstituted Aromatic Ring

Note: The two C=O stretching vibrations (carboxylic acid and aldehyde) are expected to be in close proximity and may overlap.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted, 400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde Proton (-CHO)10.0 - 10.5Singlet (s)-
Carboxylic Acid Proton (-COOH)11.0 - 13.0Singlet (s)-
Vinylic Proton (α to COOH)6.3 - 6.6Doublet (d)~16.0
Vinylic Proton (β to COOH)7.8 - 8.1Doublet (d)~16.0
Aromatic Protons7.4 - 7.9Multiplet (m)-

Note: The large coupling constant (~16.0 Hz) for the vinylic protons is characteristic of a trans-alkene configuration.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted, 100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (Aldehyde)190 - 195
Carbonyl Carbon (Carboxylic Acid)170 - 175
Vinylic Carbon (β to COOH)142 - 147
Aromatic Carbons (Substituted)135 - 140
Aromatic Carbons (Unsubstituted)125 - 135
Vinylic Carbon (α to COOH)118 - 123
Table 4: Mass Spectrometry (MS) Data
Ion TypePredicted m/z RatioInterpretation
Molecular Ion [M]⁺•176Molecular weight of 2-formylcinnamic acid
[M-H]⁺175Loss of a hydrogen radical
[M-OH]⁺159Loss of a hydroxyl radical from the carboxylic acid group
[M-CHO]⁺147Loss of the formyl group radical
[M-COOH]⁺131Loss of the carboxylic acid group radical, forming a cinnamaldehyde cation
[M-H₂O]⁺•158Loss of water (possible rearrangement)
[C₇H₇]⁺91Tropylium ion, a common fragment for substituted benzene rings

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of cinnamic acid derivatives, which are applicable to 2-formylcinnamic acid.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: The IR spectrum is typically recorded in the range of 4000–400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the 2-formylcinnamic acid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled spectrum is typically acquired, which results in single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.

  • Data Acquisition:

    • Introduction: The sample solution is introduced into the ion source. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

    • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information to confirm the structure of 2-formylcinnamic acid.

G Structural Elucidation of 2-Formylcinnamic Acid cluster_conclusion Structural Confirmation A 2-Formylcinnamic Acid (C10H8O3) B IR Spectroscopy A->B Analysis by C 1H NMR Spectroscopy A->C Analysis by D 13C NMR Spectroscopy A->D Analysis by E Mass Spectrometry A->E Analysis by IR_Data O-H (broad, ~3000 cm-1) C=O (~1700 cm-1, may split) Aldehyde C-H (~2830, ~2730 cm-1) trans C=C-H (~970 cm-1) B->IR_Data Provides evidence of H_NMR_Data COOH (~12 ppm, s) CHO (~10 ppm, s) Vinylic H (~6.5, 7.9 ppm, d, J=16 Hz) Aromatic H (7.4-7.9 ppm, m) C->H_NMR_Data Provides evidence of C_NMR_Data COOH (~172 ppm) CHO (~192 ppm) Alkene C (~120, 145 ppm) Aromatic C (125-140 ppm) D->C_NMR_Data Provides evidence of MS_Data Molecular Ion (m/z = 176) Fragments: [M-OH]+ (159) [M-CHO]+ (147) [M-COOH]+ (131) E->MS_Data Provides evidence of Conclusion Combined data confirms the presence of: - Carboxylic acid group - Aldehyde group - trans-Alkene - ortho-Substituted benzene ring - Molecular formula and connectivity IR_Data->Conclusion H_NMR_Data->Conclusion C_NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the structural confirmation of 2-formylcinnamic acid using spectroscopy.

References

An In-depth Technical Guide to the ¹H NMR Analysis of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-formylcinnamic acid. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents and other bioactive molecules.

Introduction to the ¹H NMR Spectroscopy of Cinnamic Acid Derivatives

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For cinnamic acid and its derivatives, ¹H NMR provides crucial information about the protons in different chemical environments, including the aromatic ring, the vinylic group, the carboxylic acid, and any substituents. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal are key parameters for structural assignment.

In the case of 2-formylcinnamic acid, the presence of an aldehyde group in the ortho position of the phenyl ring introduces distinct features in the ¹H NMR spectrum, which will be discussed in detail in this guide.

Predicted ¹H NMR Data of 2-Formylcinnamic Acid

Due to the limited availability of a fully assigned experimental spectrum in publicly accessible databases, the following table summarizes the predicted ¹H NMR data for (E)-2-formylcinnamic acid. These predictions are based on the analysis of spectral data for closely related compounds such as cinnamic acid, 2-methoxycinnamic acid, and other ortho-substituted cinnamic acid derivatives. The data is presented for a standard deuterated solvent, such as DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data for (E)-2-Formylcinnamic Acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α (vinylic)~ 6.5 - 6.8Doublet (d)~ 16.01H
H-β (vinylic)~ 7.8 - 8.1Doublet (d)~ 16.01H
H-3' (aromatic)~ 7.9 - 8.1Doublet (d)~ 7.5 - 8.01H
H-4' (aromatic)~ 7.6 - 7.8Triplet (t)~ 7.51H
H-5' (aromatic)~ 7.7 - 7.9Triplet (t)~ 7.51H
H-6' (aromatic)~ 8.1 - 8.3Doublet (d)~ 7.5 - 8.01H
Aldehyde (-CHO)~ 10.0 - 10.5Singlet (s)-1H
Carboxylic Acid (-COOH)~ 12.0 - 13.0Broad Singlet (br s)-1H

Spectral Interpretation

The predicted ¹H NMR spectrum of 2-formylcinnamic acid can be interpreted as follows:

  • Vinylic Protons (H-α and H-β): The two vinylic protons, H-α and H-β, are expected to appear as doublets with a large coupling constant of approximately 16.0 Hz. This large J-value is characteristic of a trans-configuration of the double bond. The H-β proton is typically shifted further downfield due to its proximity to the deshielding aromatic ring.

  • Aromatic Protons (H-3' to H-6'): The four protons on the benzene ring will exhibit a complex splitting pattern due to ortho and meta couplings. The proton adjacent to the formyl group (H-3') and the proton adjacent to the acrylic acid moiety (H-6') are expected to be the most deshielded and appear as doublets. The remaining two protons (H-4' and H-5') will likely appear as triplets.

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between 10.0 and 10.5 ppm.

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is also significantly deshielded and will appear as a broad singlet at the far downfield end of the spectrum, usually above 12.0 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring the ¹H NMR spectrum of 2-formylcinnamic acid is provided below.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of 2-formylcinnamic acid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be necessary to aid dissolution.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (typically 30-45 degrees)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final ¹H NMR spectrum.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a compound like 2-formylcinnamic acid, from sample preparation to final structural confirmation.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration proc2->proc3 an1 Identify Chemical Shifts (δ) proc3->an1 an2 Analyze Multiplicity (Splitting) an1->an2 an3 Measure Coupling Constants (J) an2->an3 an4 Assign Signals to Protons an3->an4 conc1 Structural Elucidation an4->conc1 conc2 Purity Assessment an4->conc2

Caption: Logical workflow for ¹H NMR analysis.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize ¹H NMR spectroscopy for the analysis of 2-formylcinnamic acid. The presented data and protocols will aid in the accurate structural determination and quality control of this important chemical intermediate.

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-formylcinnamic acid. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide utilizes a predicted spectrum generated from reputable online spectroscopic databases. This document offers a detailed breakdown of the predicted chemical shifts, a standard experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding carbon assignments.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 2-formylcinnamic acid are summarized in the table below. The data was obtained using the online NMR prediction tool, NMRDB.org. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (ppm)Assignment
C1169.1Carboxylic Acid Carbonyl
C2134.9Aromatic Carbon (quaternary)
C3134.3Aromatic Carbon (CH)
C4131.2Aromatic Carbon (CH)
C5129.2Aromatic Carbon (CH)
C6128.5Aromatic Carbon (CH)
127.8Alkene Carbon (CH)
143.5Alkene Carbon (CH)
C (Aldehyde)192.3Aldehyde Carbonyl
C (ipso)137.5Aromatic Carbon (quaternary)

Disclaimer: The data presented is based on a computational prediction and may differ from experimental values.

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of 2-formylcinnamic acid with the carbon atoms numbered for clear correlation with the data presented in the table.

Molecular structure of 2-formylcinnamic acid.

Experimental Protocols

While the provided data is predicted, a standard experimental protocol for acquiring a ¹³C NMR spectrum for a small organic molecule like 2-formylcinnamic acid is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-20 mg of the 2-formylcinnamic acid sample.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for compounds of this nature include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

  • Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to set the chemical shift scale to 0 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: The spectrometer probe is tuned to the ¹³C frequency, and the field is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • Pulse Sequence: A standard proton-decoupled ¹³C NMR pulse sequence is typically used. This simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules (typically 0-220 ppm).

    • Acquisition Time: A typical acquisition time is 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow the nuclei to return to their equilibrium state before the next pulse. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

  • Peak Picking and Integration: The chemical shift of each peak is determined, and for quantitative analysis, the integral of each peak is calculated.

Logical Workflow for ¹³C NMR Analysis

The logical workflow for the ¹³C NMR analysis of a compound like 2-formylcinnamic acid, from sample to final data interpretation, is illustrated in the following diagram.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation Sample 2-Formylcinnamic Acid Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Processed_Spectrum Processed ¹³C NMR Spectrum Referencing->Processed_Spectrum Peak_Picking Peak Picking Processed_Spectrum->Peak_Picking Assignment Chemical Shift Assignment Peak_Picking->Assignment Report Final Report Assignment->Report

Workflow for ¹³C NMR Analysis.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-formylcinnamic acid, a molecule of interest in organic synthesis and medicinal chemistry. By leveraging IR spectroscopy, researchers can elucidate the key functional groups present, confirm structural integrity, and assess sample purity. This document outlines the predicted vibrational frequencies, a comprehensive experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Predicted Infrared Spectral Data

The structure of 2-formylcinnamic acid contains four key functionalities that give rise to characteristic absorption bands in the infrared spectrum: a carboxylic acid, an aldehyde, a trans-alkene, and an ortho-disubstituted aromatic ring. The conjugation between the phenyl ring, the alkene, and both carbonyl groups influences the precise position of their respective absorption peaks, typically shifting them to lower wavenumbers.

The expected vibrational frequencies for 2-formylcinnamic acid are summarized in the table below. This data is compiled from established correlation tables and spectral data for analogous compounds like cinnamic acid.[1][2][3][4][5]

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch3300 - 2500Broad, MediumThe broadness is due to extensive hydrogen bonding.[1][6]
C=O Stretch1715 - 1680StrongPosition is lowered due to conjugation with the alkene and aromatic ring.[3]
C-O Stretch1320 - 1210StrongOften coupled with O-H in-plane bending.[6]
O-H Bend950 - 910Medium, BroadOut-of-plane bend characteristic of carboxylic acid dimers.[4]
Aldehyde C-H Stretch2900 - 2800 & 2800 - 2700Weak to MediumAppears as a characteristic Fermi doublet. The peak around 2720 cm⁻¹ is particularly diagnostic.[2][3]
C=O Stretch1710 - 1685StrongAlso lowered by conjugation and may overlap with the carboxylic acid C=O stretch.[6]
Alkene (trans) =C-H Stretch3100 - 3000MediumAppears just above the 3000 cm⁻¹ line, distinguishing it from alkane C-H stretches.[2]
C=C Stretch1640 - 1620MediumConjugation with the aromatic ring and carbonyls affects its position.[1]
=C-H Bend (oop)980 - 960StrongA strong band in this region is characteristic of trans-disubstituted alkenes.[3]
Aromatic Ring C-H Stretch3100 - 3000MediumOverlaps with the alkene =C-H stretch.[2]
C=C Stretch1600 - 1585 & 1500 - 1400Medium to WeakTwo to three bands are typical for the aromatic ring itself.[2]
C-H Bend (oop)770 - 735StrongCharacteristic of ortho-disubstitution on a benzene ring.[3]

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of solid 2-formylcinnamic acid, the potassium bromide (KBr) pellet method is a reliable and widely used technique.[7] This protocol minimizes spectral interference from solvents.

Materials and Equipment:

  • 2-Formylcinnamic acid (sample)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

  • Spatula and weighing paper

Methodology:

  • Drying: Ensure both the sample and KBr are completely dry to avoid a broad water absorption band around 3400 cm⁻¹. This can be achieved by heating in an oven and storing in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 2-formylcinnamic acid sample and 100-200 mg of dry KBr. The sample concentration in KBr should be between 0.2% and 1%.[8]

  • Grinding: Add the KBr to an agate mortar and grind it to a very fine powder until it appears somewhat "pasty" and sticks to the mortar.[7] Add the sample to the KBr and continue grinding the mixture for several minutes to ensure the particle size is less than the wavelength of the IR radiation (typically < 2 microns), which prevents scattering effects (Christiansen scattering).[8]

  • Pellet Pressing: Carefully transfer a portion of the mixture into the die of a pellet press. Distribute the powder evenly. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. White spots in the pellet indicate insufficient grinding or poor dispersion.[7]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The strongest absorption band should ideally have a transmittance between 10% and 0%.[8] If the peaks are too intense (flat-bottomed), remake the pellet with a lower concentration of the sample. If peaks are too weak, use a higher concentration.

  • Cleaning: After analysis, thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., isopropanol) and dry them completely to prevent contamination of future samples.[7]

Visualization of the Analysis Workflow

The logical process for analyzing the IR spectrum of 2-formylcinnamic acid can be visualized as a workflow. This diagram illustrates the steps from initial structural examination to final spectral confirmation.

IR_Analysis_Workflow cluster_structure Structural Analysis cluster_prediction Spectral Prediction cluster_experiment Experimental Verification cluster_conclusion Conclusion Molecule 2-Formylcinnamic Acid Structure FuncGroups Identify Functional Groups: - Carboxylic Acid - Aldehyde - Alkene (trans) - Aromatic (ortho) Molecule->FuncGroups Deconstruct PredictPeaks Predict Characteristic Peaks (Refer to Correlation Table) FuncGroups->PredictPeaks Correlate PredictOH O-H Stretch (3300-2500 cm⁻¹) PredictPeaks->PredictOH PredictCO C=O Stretches (~1700 cm⁻¹) PredictPeaks->PredictCO PredictAldehydeCH Aldehyde C-H (2830 & 2720 cm⁻¹) PredictPeaks->PredictAldehydeCH PredictTransCH trans =C-H Bend (980-960 cm⁻¹) PredictPeaks->PredictTransCH CompareSpectra Compare Predicted Peaks with Experimental Data PredictPeaks->CompareSpectra Reference Data AcquireSpectrum Acquire Experimental FTIR Spectrum AcquireSpectrum->CompareSpectra Input Data Confirmation Structural Confirmation or Identification of Unknown CompareSpectra->Confirmation Interpret

Caption: Logical workflow for the IR spectral analysis of 2-formylcinnamic acid.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation of 2-formylcinnamic acid. In the absence of a publicly available experimental mass spectrum for this specific molecule, this guide leverages established fragmentation principles of cinnamic acids and related aromatic compounds to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document is intended to serve as a valuable resource for the identification and characterization of 2-formylcinnamic acid in complex matrices.

Predicted Mass Spectrometry Fragmentation of 2-Formylcinnamic Acid

The fragmentation of 2-formylcinnamic acid is anticipated to be influenced by the presence of three key functional groups: the carboxylic acid, the α,β-unsaturated alkene, and the ortho-formyl group on the phenyl ring. The "ortho effect," a well-documented phenomenon in the mass spectrometry of ortho-substituted aromatic compounds, is expected to play a significant role in directing the fragmentation pathways.[1][2]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, 2-formylcinnamic acid (molecular weight: 176.17 g/mol ) is expected to produce a molecular ion peak ([M]+• at m/z 176) and a series of characteristic fragment ions. The primary fragmentation pathways are predicted to involve initial losses of small, stable neutral molecules and radicals.

A key fragmentation route is likely initiated by the interaction between the ortho-formyl and carboxylic acid groups. This can lead to the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of water (H₂O) via a cyclization reaction. Subsequent losses of carbon monoxide (CO) from the formyl group and/or the cyclized intermediate are also highly probable.

Table 1: Predicted Key EI Fragmentation Ions of 2-Formylcinnamic Acid

m/zProposed Fragment StructureDescription of Loss
176[C₉H₈O₃]+•Molecular Ion
159[C₉H₇O₂]+Loss of •OH from the carboxylic acid
148[C₉H₈O₂]+•Loss of CO from the formyl group
147[C₉H₇O₂]+Loss of a hydrogen atom, potentially leading to a stable pyrylium-like ion[1]
131[C₈H₇O]+Loss of •COOH from the molecular ion
118[C₈H₆O]+•Loss of CO₂ from the molecular ion
103[C₇H₇]+Phenyl cation, resulting from cleavage of the acrylic acid side chain
91[C₇H₇]+Tropylium ion, a common fragment in aromatic compounds
77[C₆H₅]+Phenyl cation
Electrospray Ionization (ESI) Fragmentation

In negative ion mode ESI-MS, 2-formylcinnamic acid is expected to readily deprotonate to form the [M-H]⁻ ion at m/z 175. Collision-induced dissociation (CID) of this precursor ion will likely result in a simpler fragmentation pattern compared to EI, dominated by the loss of stable neutral molecules. The most anticipated fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylate group.

Table 2: Predicted Key ESI Fragmentation Ions of 2-Formylcinnamic Acid ([M-H]⁻)

Precursor m/zFragment m/zProposed Fragment StructureDescription of Loss
175131[C₉H₇O]⁻Loss of CO₂ (44 Da)
175147[C₈H₇O₂]⁻Loss of CO (28 Da) from the formyl group

Experimental Protocols

While a specific protocol for 2-formylcinnamic acid is not available, the following methodologies, adapted from studies on similar cinnamic acid derivatives, can be employed.[3][4][5]

Sample Preparation
  • For GC-MS (EI) analysis: Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. If necessary, derivatization (e.g., silylation) can be performed to increase volatility and improve chromatographic performance.

  • For LC-MS (ESI) analysis: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and methanol or acetonitrile, to a concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) to the mobile phase can aid in protonation for positive ion mode, while a small amount of ammonium hydroxide or a volatile amine can aid deprotonation for negative ion mode.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI
  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for the analysis of organic acids.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless or split injection of 1 µL of the sample.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Collision Energy: For MS/MS experiments, a range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

Visualizations

Predicted EI Fragmentation Pathway

EI_Fragmentation M [C₉H₈O₃]⁺˙ m/z 176 Molecular Ion F1 [C₉H₇O₂]⁺ m/z 159 M->F1 - •OH F2 [C₈H₈O₂]⁺˙ m/z 148 M->F2 - CO F3 [C₉H₇O₂]⁺ m/z 147 M->F3 - H• F4 [C₈H₇O]⁺ m/z 131 M->F4 - •COOH F5 [C₈H₆O]⁺˙ m/z 118 M->F5 - CO₂ F6 [C₇H₇]⁺ m/z 103 F2->F6 - CO₂ F7 [C₇H₇]⁺ m/z 91 F4->F7 - CO F8 [C₆H₅]⁺ m/z 77 F7->F8 - CH₂

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 2-formylcinnamic acid.

Predicted ESI Fragmentation Pathway

ESI_Fragmentation M_minus_H [C₉H₇O₃]⁻ m/z 175 [M-H]⁻ F1_esi [C₈H₇O]⁻ m/z 131 M_minus_H->F1_esi - CO₂ F2_esi [C₈H₇O₂]⁻ m/z 147 M_minus_H->F2_esi - CO

Caption: Predicted Electrospray Ionization (ESI) fragmentation pathway for deprotonated 2-formylcinnamic acid.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolve Dissolve Sample Derivatize Derivatize (optional for GC-MS) Dissolve->Derivatize Dilute Dilute to Working Concentration Dissolve->Dilute Derivatize->Dilute GCMS GC-MS (EI) Dilute->GCMS LCMS LC-MS (ESI) Dilute->LCMS Deconvolution Deconvolution & Peak Picking GCMS->Deconvolution LCMS->Deconvolution LibrarySearch Spectral Library Search Deconvolution->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis Deconvolution->FragmentationAnalysis

References

Unraveling the Solid State: A Technical Guide to the Anticipated Crystal Structure of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anticipated crystal structure of 2-formylcinnamic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive, experimentally determined crystal structure for 2-formylcinnamic acid is not currently available in open-access crystallographic databases, this document provides a comprehensive overview based on the well-established structural chemistry of its parent compound, cinnamic acid, and its derivatives. By examining these closely related structures, we can infer the likely packing motifs, intermolecular interactions, and crystallographic parameters for 2-formylcinnamic acid, offering valuable insights for researchers in the field.

Predicted Crystallographic Profile of 2-Formylcinnamic Acid

Based on the extensive studies of cinnamic acid and its substituted analogues, we can predict the probable structural features of 2-formylcinnamic acid in the solid state. Cinnamic acid derivatives are known to crystallize in several polymorphic forms, with the trans-isomer being the most common and thermodynamically stable.[1] The crystal packing is typically dominated by strong hydrogen bonds between the carboxylic acid moieties and weaker C-H···O interactions.

It is anticipated that 2-formylcinnamic acid will exhibit similar characteristics. The presence of the formyl group at the ortho position of the phenyl ring may introduce additional intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde proton and oxygen, which could influence the overall crystal packing and potentially lead to unique polymorphic forms.

Table 1: Crystallographic Data for Representative Cinnamic Acid Derivatives

To provide a comparative framework, the following table summarizes the crystallographic data for the well-characterized polymorphs of trans-cinnamic acid. This data serves as a benchmark for what might be expected for 2-formylcinnamic acid.

Parameterα-trans-Cinnamic Acidβ-trans-Cinnamic Acid
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 5.668.94
b (Å) 17.8715.65
c (Å) 7.885.23
α (°) 9090
β (°) 108.596.5
γ (°) 9090
Volume (ų) 754.7726.8
Z 44
Density (calc) (g/cm³) 1.3061.353
Key H-Bonds O-H···O, C-H···OO-H···O, C-H···O

Data sourced from studies on cinnamic acid polymorphs.[1]

Key Intermolecular Interactions and Supramolecular Motifs

The supramolecular assembly of cinnamic acid derivatives in the crystalline state is primarily governed by a network of hydrogen bonds.[2]

  • Carboxylic Acid Dimers: The most prominent and energetically significant interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a ubiquitous motif in the crystal structures of carboxylic acids.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds also play a crucial role in stabilizing the three-dimensional crystal lattice.[2] These interactions can involve aromatic C-H donors and the carbonyl oxygen of the carboxylic acid or, in the case of 2-formylcinnamic acid, the formyl oxygen.

  • π-π Stacking: The aromatic phenyl rings can participate in π-π stacking interactions, further contributing to the stability of the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) will influence the overall packing arrangement.

The interplay of these interactions will dictate the final crystal structure of 2-formylcinnamic acid. The ortho-formyl group could potentially lead to intramolecular hydrogen bonding or specific intermolecular interactions that differentiate its packing from that of unsubstituted cinnamic acid.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like 2-formylcinnamic acid is a well-established process involving crystal growth followed by single-crystal X-ray diffraction analysis.[3]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, its structure is determined using an X-ray diffractometer. The general workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.

experimental_workflow cluster_growth Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction start 2-Formylcinnamic Acid Powder dissolve Dissolve in Suitable Solvent start->dissolve crystallize Induce Crystallization (Slow Evaporation/Cooling) dissolve->crystallize crystals Single Crystals crystallize->crystals mount Mount Crystal crystals->mount collect Collect Diffraction Data mount->collect solve Solve Structure collect->solve refine Refine Structure solve->refine structure Crystal Structure Data refine->structure

Fig. 1: General workflow for crystal structure determination.

Visualizing Predicted Intermolecular Interactions

The following diagram illustrates the anticipated hydrogen-bonding network in the crystal structure of 2-formylcinnamic acid, based on the known motifs in related cinnamic acid derivatives. The primary interaction is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxylic acid groups. The potential for additional interactions involving the ortho-formyl group is also depicted.

hydrogen_bonding cluster_dimer Anticipated Hydrogen-Bonded Dimer of 2-Formylcinnamic Acid mol1 mol2 mol1_O1 mol1_H1 mol2_O2 mol1_H1->mol2_O2 O-H···O mol1_O2 mol1_CHO_O mol1_CHO_H mol2_CHO_O mol1_CHO_H->mol2_CHO_O C-H···O (potential) mol2_O1 mol2_H1 mol2_H1->mol1_O2 O-H···O mol2_CHO_H caption Fig. 2: Predicted hydrogen bonding in 2-formylcinnamic acid.

Fig. 2: Predicted hydrogen bonding in 2-formylcinnamic acid.

Note: The Graphviz code for Figure 2 is illustrative. A precise diagram requires the actual coordinates from an experimentally determined structure. The image placeholders would be replaced with 2D depictions of the molecule.

Conclusion

While the definitive crystal structure of 2-formylcinnamic acid remains to be determined, a comprehensive analysis of related cinnamic acid derivatives provides a robust framework for predicting its solid-state behavior. Researchers can anticipate a structure dominated by strong carboxylic acid dimer formation, supplemented by weaker C-H···O and π-π interactions. The presence of the ortho-formyl group may introduce novel packing arrangements and potential polymorphism. The experimental protocols outlined in this guide provide a clear pathway for the successful determination and analysis of this and other related small molecules, which is of paramount importance for controlling the solid-state properties in pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Isomeric Forms of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 2-formylcinnamic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the presence of a carbon-carbon double bond in its acrylic acid side chain, 2-formylcinnamic acid exists as two distinct geometric isomers: (E)-2-formylcinnamic acid (trans) and (Z)-2-formylcinnamic acid (cis). The spatial arrangement of substituents around this double bond gives rise to significant differences in their physical, chemical, and spectroscopic properties.

Understanding the unique characteristics of each isomer is paramount for researchers in drug development and materials science, as isomeric purity can profoundly impact biological activity, reactivity, and material properties. This document details the structural differences, physicochemical properties, and spectroscopic signatures of these isomers. Furthermore, it provides detailed experimental protocols for their synthesis, interconversion, and characterization.

Isomeric Forms of 2-Formylcinnamic Acid

The core structural difference between the (E) and (Z) isomers lies in the orientation of the carboxyl and the 2-formylphenyl groups across the C=C double bond. In the (E)-isomer, these groups are on opposite sides (trans), leading to a more linear and sterically stable conformation. Conversely, in the (Z)-isomer, they are on the same side (cis), resulting in a more sterically hindered and generally less stable molecule.

Isomers cluster_E (E)-2-Formylcinnamic Acid (trans) cluster_Z (Z)-2-Formylcinnamic Acid (cis) E_isomer Z_isomer workflow start Starting Materials (2-Formylbenzaldehyde + Malonic Acid) reaction Knoevenagel-Doebner Condensation start->reaction product_e Crude Product (Primarily E-Isomer) reaction->product_e purification Purification (Recrystallization) product_e->purification pure_e (E)-2-Formylcinnamic Acid purification->pure_e characterization_e Characterization (NMR, IR, MP) pure_e->characterization_e isomerization Photochemical Isomerization (UV Light) pure_e->isomerization product_z_mix Mixture of (E) and (Z) Isomers isomerization->product_z_mix separation Separation (Chromatography) product_z_mix->separation separation->pure_e Recovered pure_z (Z)-2-Formylcinnamic Acid separation->pure_z characterization_z Characterization (NMR, IR) pure_z->characterization_z Isomerization E_Isomer (E)-Isomer (trans, more stable) Z_Isomer (Z)-Isomer (cis, less stable) E_Isomer->Z_Isomer UV Light (254 nm) Z_Isomer->E_Isomer Heat (Δ) or Trace Iodine

An In-depth Technical Guide to (E)-2-Formylcinnamic Acid and (Z)-2-Formylcinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant attention in the fields of chemistry, biology, and pharmacology due to their diverse range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] These compounds exist as geometric isomers, typically in the (E) (trans) and (Z) (cis) configurations, with the (E)-isomer being the more thermodynamically stable and commonly occurring form.[1] This technical guide provides a comprehensive overview and comparison of (E)-2-Formylcinnamic acid and (Z)-2-Formylcinnamic acid, focusing on their physicochemical properties, synthesis, and potential biological relevance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating available data, presenting detailed experimental protocols, and visualizing key chemical processes.

Physicochemical Properties

The substitution of a formyl group at the ortho position of the phenyl ring in cinnamic acid introduces distinct electronic and steric features that can influence the properties and reactivity of both the (E) and (Z) isomers. While comprehensive experimental data for both isomers is not extensively available, particularly for the less stable (Z)-isomer, the following tables summarize the known and predicted physicochemical properties.

Property(E)-2-Formylcinnamic Acid(Z)-2-Formylcinnamic Acid
Molecular Formula C₁₀H₈O₃C₁₀H₈O₃
Molecular Weight 176.17 g/mol [2]176.17 g/mol
CAS Number 130036-17-8[2]189356-79-4
Appearance Light tan solid[3]Data not available
Melting Point 57-59 °C[3]Data not available
Boiling Point 366.5 ± 25.0 °C at 760 mmHg (Predicted)Data not available
Solubility Soluble in DMSO and Methanol[3]Data not available
pKa Predicted to be similar to cinnamic acid (approx. 4.4)Predicted to be slightly lower than the (E)-isomer
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the (E) and (Z) isomers of 2-Formylcinnamic acid. The key distinguishing features are found in their ¹H NMR and IR spectra.

¹H NMR Spectroscopy

The coupling constant (J) between the vinylic protons is the most definitive feature for assigning the stereochemistry. The (E)-isomer exhibits a larger coupling constant (typically 12-18 Hz) compared to the (Z)-isomer (typically 7-12 Hz).

Proton Assignment(E)-2-Formylcinnamic Acid (Predicted Chemical Shifts, δ ppm)(Z)-2-Formylcinnamic Acid (Predicted Chemical Shifts, δ ppm)
Aldehydic proton (CHO)~9.8 - 10.2 (s)~9.8 - 10.2 (s)
Vinylic protons (CH=CH)α-H: ~6.4 (d, J ≈ 16 Hz), β-H: ~7.8 (d, J ≈ 16 Hz)α-H: ~6.0 (d, J ≈ 12 Hz), β-H: ~6.9 (d, J ≈ 12 Hz)
Aromatic protons~7.2 - 8.0 (m)~7.2 - 8.0 (m)
Carboxylic acid proton~12.0 (br s)~12.0 (br s)

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the carboxylic acid, aldehyde, and alkene functional groups.

Functional Group(E)-2-Formylcinnamic Acid (Expected Wavenumber, cm⁻¹)(Z)-2-Formylcinnamic Acid (Expected Wavenumber, cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)[4]2500-3300 (broad)
C=O stretch (Carboxylic acid)~1680-1700[4]~1680-1700
C=O stretch (Aldehyde)~1690-1710~1690-1710
C=C stretch (Alkene)~1620-1640[4]~1620-1640
C-H bend (trans-alkene)~960-980-
C-H bend (cis-alkene)-~675-730

Experimental Protocols

Detailed experimental protocols for the synthesis and isomerization of 2-Formylcinnamic acid isomers are provided below. These are based on established methods for cinnamic acid derivatives and may require optimization.

Synthesis of (E)-2-Formylcinnamic Acid via Perkin Condensation

This protocol describes a general procedure for the synthesis of the more stable (E)-isomer starting from 2-formylbenzaldehyde.

Materials:

  • 2-formylbenzaldehyde

  • Acetic anhydride

  • Triethylamine

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-formylbenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (3-4 volumes).

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • Precipitation: Stir the mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure (E)-2-Formylcinnamic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis of (Z)-2-Formylcinnamic Acid via Photochemical Isomerization

The (Z)-isomer can be obtained by photochemical isomerization of the (E)-isomer.

Materials:

  • (E)-2-Formylcinnamic acid

  • Acetonitrile (spectroscopic grade)

  • High-pressure mercury lamp or a suitable UV light source

  • Quartz reaction vessel

  • Nitrogen gas

Procedure:

  • Solution Preparation: Prepare a dilute solution of (E)-2-Formylcinnamic acid in acetonitrile in a quartz reaction vessel.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp (or a UV source with an appropriate wavelength, typically in the UVA range). The reaction should be carried out at room temperature with continuous stirring.

  • Monitoring: Monitor the progress of the isomerization by ¹H NMR spectroscopy or HPLC, observing the appearance of signals corresponding to the (Z)-isomer and the decrease of the (E)-isomer signals. A photostationary state will eventually be reached.

  • Isolation and Purification: Once a significant amount of the (Z)-isomer has formed, stop the irradiation. Remove the solvent under reduced pressure. The resulting mixture of (E) and (Z) isomers can be separated by careful column chromatography on silica gel. The (Z)-isomer is typically less polar.

  • Characterization: Characterize the isolated (Z)-2-Formylcinnamic acid using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, paying close attention to the vinylic proton coupling constant to confirm the cis-configuration.

Biological Activities and Signaling Pathways

While extensive research has been conducted on the biological activities of various cinnamic acid derivatives, specific data for the (E) and (Z) isomers of 2-formylcinnamic acid are limited. However, based on the known activities of related compounds, several potential areas of biological relevance can be proposed.

Potential Biological Activities:

  • Antimicrobial Activity: Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties.[1] The formyl group may enhance this activity. It is also documented that (Z)-isomers of some cinnamic acids exhibit significantly higher antimicrobial potency than their (E)-counterparts.

  • Anticancer Activity: Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] They can induce apoptosis and inhibit cell proliferation. The differential effects of the (E) and (Z) isomers of 2-formylcinnamic acid on cancer cells would be a valuable area of investigation.

  • Antioxidant Activity: The phenolic nature of some cinnamic acid derivatives contributes to their antioxidant properties. While 2-formylcinnamic acid is not a phenol, the conjugated system may still confer some radical scavenging activity.

Potential Signaling Pathway Modulation:

Cinnamic acid derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis. While not specifically demonstrated for the 2-formyl derivatives, it is plausible that they could interact with pathways such as:

  • MAPK/ERK Pathway: This pathway is crucial in regulating cell proliferation and differentiation. Some cinnamic acid derivatives have been shown to inhibit the phosphorylation of ERK.[6]

  • PI3K/Akt Pathway: This is a critical survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival. Cinnamic acid derivatives have been reported to inhibit NF-κB activation.[7]

Further research is required to elucidate the specific biological activities and the precise signaling pathways modulated by (E)- and (Z)-2-Formylcinnamic acid.

Visualizations

To aid in the understanding of the synthesis and potential biological implications of these compounds, the following diagrams are provided.

Synthesis_of_E_2_Formylcinnamic_Acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Formylbenzaldehyde 2-Formylbenzaldehyde Reaction Perkin Condensation 2_Formylbenzaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Pyridine_Piperidine Pyridine, Piperidine Pyridine_Piperidine->Reaction Heat Reflux (110-120 °C) Heat->Reaction E_2_Formylcinnamic_Acid (E)-2-Formylcinnamic Acid Reaction->E_2_Formylcinnamic_Acid

Synthesis of (E)-2-Formylcinnamic Acid

Photochemical_Isomerization E_Isomer (E)-2-Formylcinnamic Acid Z_Isomer (Z)-2-Formylcinnamic Acid E_Isomer->Z_Isomer Isomerization UV_Light UV Light (hν) UV_Light->E_Isomer

Photochemical Isomerization to the (Z)-Isomer

Apoptosis_Signaling_Pathway Cinnamic_Acid_Derivative Cinnamic Acid Derivative (e.g., 2-Formylcinnamic Acid) Cell_Surface_Receptor Cell Surface Receptor Cinnamic_Acid_Derivative->Cell_Surface_Receptor Signal_Transduction Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) Cell_Surface_Receptor->Signal_Transduction Bcl2_Family Modulation of Bcl-2 Family Proteins Signal_Transduction->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A Potential Apoptosis Signaling Pathway

Disclaimer: The signaling pathway diagram is a generalized representation of how cinnamic acid derivatives may induce apoptosis and has not been specifically validated for 2-formylcinnamic acid isomers.

This technical guide provides a summary of the current knowledge on (E)- and (Z)-2-Formylcinnamic acid. While the (E)-isomer is more readily synthesized and characterized, there is a significant lack of data for the corresponding (Z)-isomer. This knowledge gap presents an opportunity for further research, particularly in the comparative evaluation of their biological activities. The distinct stereochemistry of the (Z)-isomer may lead to unique interactions with biological targets, potentially offering novel therapeutic avenues. The experimental protocols and visualizations provided herein serve as a foundation for researchers to further explore the chemistry and pharmacology of these intriguing molecules.

References

An In-depth Technical Guide to the Synthesis of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-formylcinnamic acid, a valuable building block in medicinal chemistry and materials science. The document details the most pertinent synthetic methodologies, including the Heck reaction, Knoevenagel condensation, and Wittig reaction, with a focus on providing actionable experimental protocols and relevant quantitative data.

Introduction

2-Formylcinnamic acid, with its unique bifunctional nature possessing both an aldehyde and a carboxylic acid appended to an alkene backbone, serves as a versatile precursor for the synthesis of a variety of complex organic molecules. Its utility in the construction of heterocyclic compounds and other pharmacologically relevant scaffolds makes a thorough understanding of its synthesis crucial for researchers in drug discovery and development. This guide aims to consolidate the available synthetic strategies, offering a practical resource for the laboratory-scale preparation of this important intermediate.

Synthetic Strategies

Several key synthetic transformations can be employed to construct the 2-formylcinnamic acid framework. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most prominent and effective methods are detailed below.

Heck Reaction: A Reliable Route from Aryl Halides

The Mizoroki-Heck reaction stands out as a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction provides a direct and efficient pathway to 2-formylcinnamic acid by coupling a 2-halobenzaldehyde with acrylic acid.[1] The reaction typically proceeds with high trans selectivity, yielding the (E)-isomer as the major product.[2]

Reaction Scheme:

Experimental Protocol: Heck Reaction of 2-Bromobenzaldehyde and Acrylic Acid

This protocol is adapted from established Heck reaction procedures and optimized for the synthesis of 2-formylcinnamic acid.

Materials:

  • 2-Bromobenzaldehyde

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and acetonitrile.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-formylcinnamic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford the pure product.

Quantitative Data:

ParameterValue
Starting Material 2-Bromobenzaldehyde
Reagent Acrylic Acid
Catalyst Palladium(II) acetate
Base Triethylamine
Solvent Acetonitrile
Temperature 80-85 °C
Reaction Time 4-6 hours
Typical Yield 60-75%
Knoevenagel Condensation: Challenges and Potential

The Knoevenagel condensation is a classic method for the formation of α,β-unsaturated acids from aldehydes and active methylene compounds, such as malonic acid.[3] While theoretically applicable, the synthesis of 2-formylcinnamic acid from 2-formylbenzaldehyde (o-phthalaldehyde) via this route presents a significant challenge: the lack of selectivity between the two aldehyde functionalities. This can lead to a mixture of products, including the desired product, the bis-condensed product, and polymeric materials.

Reaction Scheme:

To achieve a successful Knoevenagel condensation for this target molecule, a selective reaction at one aldehyde group is necessary. This could potentially be achieved through the use of a mono-protected 2-formylbenzaldehyde derivative, such as a mono-acetal, followed by deprotection.

Experimental Protocol: Knoevenagel Condensation (Doebner Modification)

This protocol describes a general procedure for the Doebner modification of the Knoevenagel condensation.[3]

Materials:

  • Aromatic aldehyde (e.g., a mono-protected 2-formylbenzaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aromatic aldehyde (1.0 eq) and malonic acid (1.5-2.0 eq) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture at 90-100 °C for several hours, monitoring the evolution of carbon dioxide as an indicator of reaction progress.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate out of the acidic solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Quantitative Data (General):

ParameterValue
Starting Material Aromatic Aldehyde
Reagent Malonic Acid
Catalyst Piperidine
Solvent/Base Pyridine
Temperature 90-100 °C
Reaction Time 2-8 hours
Typical Yield 70-90% (for simple benzaldehydes)
Wittig Reaction: An Alternative Olefination Strategy

The Wittig reaction offers another powerful method for alkene synthesis.[4] To synthesize 2-formylcinnamic acid via this route, a suitable phosphonium ylide, such as (carboxymethyl)triphenylphosphonium bromide, would be reacted with 2-formylbenzaldehyde. Similar to the Knoevenagel condensation, the challenge of selectivity arises due to the presence of two aldehyde groups in the starting material. The use of a mono-protected starting material is a viable strategy to circumvent this issue.

Reaction Scheme:

Experimental Protocol: General Wittig Reaction

This protocol provides a general outline for a Wittig reaction to form a cinnamic acid derivative.

Materials:

  • (Carboxymethyl)triphenylphosphonium bromide

  • Aromatic aldehyde (e.g., a mono-protected 2-formylbenzaldehyde)

  • Strong base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, inert atmosphere (argon or nitrogen) reaction vessel, suspend (carboxymethyl)triphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension in an ice bath and add the strong base portion-wise to generate the ylide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution and add a solution of the aromatic aldehyde in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Quench the reaction by adding water.

  • Acidify the mixture with HCl to protonate the carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography or recrystallization.

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Pathways cluster_heck Heck Reaction cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction Start Start Intermediate Intermediate Product Product Reagent Reagent Condition Condition 2-Halobenzaldehyde 2-Halobenzaldehyde 2-Formylcinnamic Acid_H 2-Formylcinnamic Acid 2-Halobenzaldehyde->2-Formylcinnamic Acid_H Heck Coupling Acrylic Acid Acrylic Acid Acrylic Acid->2-Formylcinnamic Acid_H Pd Catalyst Pd Catalyst Pd Catalyst->2-Formylcinnamic Acid_H Base_H Base Base_H->2-Formylcinnamic Acid_H Mono-protected\n2-Formylbenzaldehyde Mono-protected 2-Formylbenzaldehyde Intermediate_K Protected 2-Formylcinnamic Acid Mono-protected\n2-Formylbenzaldehyde->Intermediate_K Condensation Malonic Acid Malonic Acid Malonic Acid->Intermediate_K Base_K Base Base_K->Intermediate_K 2-Formylcinnamic Acid_K 2-Formylcinnamic Acid Intermediate_K->2-Formylcinnamic Acid_K Hydrolysis Deprotection_K Deprotection Deprotection_K->2-Formylcinnamic Acid_K Mono-protected\n2-Formylbenzaldehyde_W Mono-protected 2-Formylbenzaldehyde Intermediate_W Protected 2-Formylcinnamic Acid Mono-protected\n2-Formylbenzaldehyde_W->Intermediate_W Olefination Wittig Reagent Wittig Reagent Wittig Reagent->Intermediate_W Base_W Base Base_W->Intermediate_W 2-Formylcinnamic Acid_W 2-Formylcinnamic Acid Intermediate_W->2-Formylcinnamic Acid_W Hydrolysis Deprotection_W Deprotection Deprotection_W->2-Formylcinnamic Acid_W

Caption: Synthetic pathways to 2-formylcinnamic acid.

Experimental_Workflow Step Step Action Action Check Check Output Output start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Heating & Stirring setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Recrystallization/ Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize product Pure 2-Formylcinnamic Acid characterize->product

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of 2-formylcinnamic acid can be effectively achieved through several established organic reactions. The Heck reaction, starting from a 2-halobenzaldehyde, offers a direct and reliable route with good control over stereochemistry. While the Knoevenagel condensation and Wittig reaction are powerful olefination methods, their application to the synthesis of 2-formylcinnamic acid requires careful consideration of the starting material to avoid selectivity issues, often necessitating the use of a mono-protected 2-formylbenzaldehyde.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions and successfully synthesize this valuable chemical intermediate. Further optimization of the presented reaction conditions may be necessary to achieve the best results for a specific application.

References

An In-Depth Technical Guide to the Synthesis of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylcinnamic acid is a valuable bifunctional molecule featuring both an aldehyde and a carboxylic acid conjugated to an alkene. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-formylcinnamic acid, detailing the reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of 2-formylcinnamic acid can be approached through several established organic reactions. The most prominent and practical methods involve the condensation of 2-formylbenzaldehyde with a suitable two-carbon building block. This guide will focus on three such methodologies: the Knoevenagel Condensation, the Wittig Reaction, and the Perkin Reaction.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the synthesis of 2-formylcinnamic acid via the three primary methods discussed. These values are representative and may vary based on specific reaction conditions and scale.

Synthesis RouteStarting MaterialsKey Reagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Knoevenagel Condensation 2-Formylbenzaldehyde, Malonic AcidPiperidine, PyridinePyridine2-4 hours90-10075-85
Wittig Reaction (two steps) 2-Formylbenzaldehyde, (Carbethoxymethylene)triphenylphosphorane-Dichloromethane2 hoursRoom Temp.~90 (ester)
Ethyl 2-formylcinnamate, NaOHNaOH, Ethanol/WaterEthanol/Water2-4 hoursReflux>90 (acid)
Perkin Reaction 2-Formylbenzaldehyde, Acetic AnhydrideSodium AcetateAcetic Anhydride5-8 hours18060-70

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] For the synthesis of 2-formylcinnamic acid, 2-formylbenzaldehyde is reacted with malonic acid. The Doebner modification, which utilizes pyridine as the solvent and a catalytic amount of piperidine, is particularly effective as it facilitates the decarboxylation of the intermediate to yield the desired α,β-unsaturated acid directly.[1]

Signaling Pathway (Reaction Mechanism)

The reaction proceeds through a series of steps initiated by the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-formylbenzaldehyde. Subsequent protonation and dehydration yield an unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 2-formylcinnamic acid.

Knoevenagel_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Base) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Attack on Carbonyl 2_Formylbenzaldehyde 2-Formylbenzaldehyde Unsaturated_Diacid Unsaturated Diacid Aldol_Adduct->Unsaturated_Diacid Dehydration 2_Formylcinnamic_Acid 2-Formylcinnamic Acid Unsaturated_Diacid->2_Formylcinnamic_Acid Decarboxylation (Heat)

Knoevenagel Condensation Pathway
Experimental Protocol

Materials:

  • 2-Formylbenzaldehyde (o-phthalaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the reaction mixture on a water bath at 90-100°C for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Collect the crude 2-formylcinnamic acid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining pyridine and piperidine salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-formylcinnamic acid.

Wittig Reaction

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2] This reaction is highly reliable and offers excellent control over the position of the newly formed double bond. For the synthesis of 2-formylcinnamic acid, a two-step sequence is typically employed. First, 2-formylbenzaldehyde is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to form ethyl 2-formylcinnamate. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.

Signaling Pathway (Reaction Mechanism)

The Wittig reaction begins with the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of 2-formylbenzaldehyde, leading to the formation of a betaine intermediate. This zwitterionic species rapidly collapses to form a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane into the desired alkene (ethyl 2-formylcinnamate) and the highly stable triphenylphosphine oxide. The final step is the base-catalyzed hydrolysis of the ester.

Wittig_Reaction cluster_0 Wittig Olefination cluster_1 Hydrolysis 2_Formylbenzaldehyde 2-Formylbenzaldehyde Betaine Betaine Intermediate 2_Formylbenzaldehyde->Betaine Ylide (Carbethoxymethylene)- triphenylphosphorane Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ester Ethyl 2-formylcinnamate Oxaphosphetane->Ester Acid 2-Formylcinnamic Acid Ester->Acid NaOH, H₂O/EtOH, Reflux

Wittig Reaction and Hydrolysis Pathway
Experimental Protocol

Step 1: Synthesis of Ethyl 2-formylcinnamate

Materials:

  • 2-Formylbenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-formylbenzaldehyde (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, a mixture of ethyl 2-formylcinnamate and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-Formylcinnamic Acid

Materials:

  • Ethyl 2-formylcinnamate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve the purified ethyl 2-formylcinnamate in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (2-3 eq) to the flask.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 2-formylcinnamic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[3][4] In the synthesis of 2-formylcinnamic acid, 2-formylbenzaldehyde is heated with acetic anhydride and sodium acetate.[4]

Signaling Pathway (Reaction Mechanism)

The reaction is initiated by the formation of an enolate from acetic anhydride, facilitated by the acetate base. This enolate then adds to the carbonyl group of 2-formylbenzaldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer to form a mixed anhydride, which then eliminates acetic acid upon heating to generate the cinnamic acid derivative.

Perkin_Reaction cluster_0 Enolate Formation & Addition cluster_1 Elimination Acetic_Anhydride Acetic Anhydride Enolate Enolate Acetic_Anhydride->Enolate Sodium_Acetate Sodium Acetate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct 2_Formylbenzaldehyde 2-Formylbenzaldehyde Mixed_Anhydride Mixed Anhydride Intermediate Aldol_Adduct->Mixed_Anhydride Acyl Transfer 2_Formylcinnamic_Acid 2-Formylcinnamic Acid Mixed_Anhydride->2_Formylcinnamic_Acid Elimination of Acetic Acid

Perkin Reaction Pathway
Experimental Protocol

Materials:

  • 2-Formylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, combine 2-formylbenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

  • Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • If the product does not crystallize upon cooling, perform a steam distillation to remove any unreacted 2-formylbenzaldehyde.

  • Acidify the remaining solution with concentrated hydrochloric acid to precipitate the crude 2-formylcinnamic acid.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

Conclusion

The synthesis of 2-formylcinnamic acid can be successfully achieved through several classical organic reactions. The Knoevenagel condensation offers a direct and high-yielding route. The Wittig reaction provides excellent control but requires a two-step process involving ester hydrolysis. The Perkin reaction is a viable alternative, though it often requires higher temperatures and may result in lower yields. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The detailed protocols and comparative data provided in this guide are intended to facilitate the efficient and successful synthesis of this valuable synthetic intermediate.

References

An In-depth Technical Guide on the Discovery and Synthesis of 2-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 2-Formylcinnamic Acid

The most probable and widely applicable method for the synthesis of 2-Formylcinnamic acid is the Perkin reaction.[1][3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[1][4] For the synthesis of 2-Formylcinnamic acid, the logical starting materials are 2-formylbenzaldehyde and acetic anhydride, with sodium acetate serving as the catalyst.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-Formylbenzaldehyde p1 2-Formylcinnamic Acid r1->p1 r2 Acetic Anhydride r2->p1 p2 Acetic Acid r2->p2 c1 Sodium Acetate (catalyst) c1->p1 c2 Heat c2->p1

Caption: General reaction scheme for the synthesis of 2-Formylcinnamic acid.

Experimental Protocol: Perkin Reaction for 2-Formylcinnamic Acid

The following is a generalized experimental protocol for the synthesis of 2-Formylcinnamic acid based on the principles of the Perkin reaction. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 2-Formylbenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (concentrated)

  • Sodium carbonate solution (10%)

  • Ethanol

  • Water

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-formylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused and powdered anhydrous sodium acetate (1 equivalent).

  • Heating: Heat the reaction mixture in an oil bath at 170-190°C for one hour with constant stirring.[5]

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker of water. Add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This step hydrolyzes the intermediate anhydride and dissolves the product as its sodium salt.

  • Purification (Removal of unreacted aldehyde): Steam distill the mixture to remove any unreacted 2-formylbenzaldehyde.

  • Precipitation: Cool the remaining solution and acidify it with concentrated hydrochloric acid until the precipitation of 2-Formylcinnamic acid is complete.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallization: Purify the crude 2-Formylcinnamic acid by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final product.

Experimental Workflow Diagram

G start Start reactants Combine Reactants: - 2-Formylbenzaldehyde - Acetic Anhydride - Sodium Acetate start->reactants heat Heat at 170-190°C for 1 hour reactants->heat hydrolysis Hydrolyze with Na2CO3 solution heat->hydrolysis steam_distillation Steam Distill to remove unreacted aldehyde hydrolysis->steam_distillation precipitation Precipitate with HCl steam_distillation->precipitation filtration Filter and wash with cold water precipitation->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization product Pure 2-Formylcinnamic Acid recrystallization->product

Caption: Experimental workflow for the synthesis of 2-Formylcinnamic acid.

Physicochemical Properties and Characterization

The synthesized 2-Formylcinnamic acid should be characterized to confirm its identity and purity. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 130036-17-8[6][7]
Molecular Formula C₁₀H₈O₃[7]
Molecular Weight 176.17 g/mol [7]
Appearance Light tan solid[6]
IUPAC Name 3-(2-formylphenyl)prop-2-enoic acid[6]

Spectroscopic Data

Expected ¹H NMR Spectral Data
Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aldehyde proton (-CHO)~9.8 - 10.0Singlet
Carboxylic acid proton (-COOH)~12.0 - 13.0Broad Singlet
Aromatic protons~7.2 - 8.0Multiplet
Vinylic protons (-CH=CH-)~6.5 and ~7.8Doublets
Expected ¹³C NMR Spectral Data
Carbon AssignmentExpected Chemical Shift (ppm)
Aldehyde carbonyl (C=O)~190 - 195
Carboxylic acid carbonyl (C=O)~168 - 173
Aromatic carbons~125 - 140
Vinylic carbons (-CH=CH-)~118 and ~145
Expected IR Spectral Data
Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500 - 3300 (broad)
C=O stretch (Aldehyde)~1700 - 1720
C=O stretch (Carboxylic acid)~1680 - 1700
C=C stretch (Alkene)~1620 - 1640
C-H stretch (Aromatic)~3000 - 3100

Potential Applications and Logical Relationships

2-Formylcinnamic acid, with its dual reactive sites (an aldehyde and a carboxylic acid), holds significant potential as a versatile building block in organic synthesis and drug development. Its structure allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activities.

The aldehyde group can undergo reactions such as oxidation, reduction, and condensation, while the carboxylic acid group can be converted to esters, amides, and acid chlorides. The presence of the α,β-unsaturated system also allows for addition reactions. This multifunctionality makes 2-Formylcinnamic acid a candidate for the synthesis of heterocyclic compounds and other complex organic scaffolds.

Logical Relationship Diagram for Potential Reactions

G cluster_aldehyde Aldehyde Reactions cluster_carboxylic_acid Carboxylic Acid Reactions cluster_alkene Alkene Reactions start 2-Formylcinnamic Acid oxidation Oxidation start->oxidation [O] reduction Reduction start->reduction [H] condensation Condensation start->condensation R-NH2 esterification Esterification start->esterification R-OH, H+ amidation Amidation start->amidation R-NH2, coupling agent acid_chloride Acid Chloride Formation start->acid_chloride SOCl2 addition Addition Reactions start->addition H-X

Caption: Potential reaction pathways for 2-Formylcinnamic acid.

Conclusion

While the specific historical "discovery" of 2-Formylcinnamic acid remains elusive in readily accessible literature, its synthesis is firmly rooted in the well-established principles of the Perkin reaction. This technical guide provides a comprehensive framework for its preparation, characterization, and potential synthetic utility. The presented experimental protocols and expected analytical data serve as a valuable resource for researchers in organic chemistry and drug discovery. The multifunctional nature of 2-Formylcinnamic acid makes it an intriguing building block for the synthesis of novel compounds with potential therapeutic applications, warranting further exploration and investigation.

References

2-Formylcinnamic Acid: A Technical Review of Its Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding 2-formylcinnamic acid is limited in readily available scientific literature. This guide provides a comprehensive overview based on existing knowledge of cinnamic acid and its derivatives, including proposed synthesis routes and potential biological activities. The experimental protocols and quantitative data for closely related compounds are presented for illustrative purposes.

Introduction

2-Formylcinnamic acid, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is a derivative of the naturally occurring compound cinnamic acid. Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom and are known for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The presence of a formyl group at the ortho position of the phenyl ring in 2-formylcinnamic acid suggests unique chemical reactivity and potential for novel applications in drug development and materials science. This technical guide provides an in-depth review of the available literature on 2-formylcinnamic acid, covering its synthesis, physicochemical properties, and potential biological significance.

Data Presentation

Due to the scarcity of specific experimental data for 2-formylcinnamic acid, this section presents a combination of predicted and comparative data to provide a comprehensive physicochemical profile.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
CAS Number 130036-17-8[1][2]
Appearance Light tan solid[3]
Melting Point 163-164 °C[3]
Boiling Point 366.5 ± 25.0 °C at 760 mmHg[3]
IUPAC Name (2E)-3-(2-formylphenyl)prop-2-enoic acid
Spectroscopic Data

Predicted Spectroscopic Data for 2-Formylcinnamic Acid:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic-H7.9-8.1d~8H ortho to -CHO
Aromatic-H7.5-7.7mOther aromatic protons
Aldehyde-H~10.2s-CHO
Vinylic-H7.8-8.0d~16Hβ (trans)
Vinylic-H6.4-6.6d~16Hα (trans)
Carboxylic Acid-H>12br s-COOH
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl-C~192-CHO
Carbonyl-C~170-COOH
Vinylic-C~145
Vinylic-C~120
Aromatic-C125-140

Experimental Spectroscopic Data for trans-Cinnamic Acid (for comparison):

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic-H7.33br m3H, meta & para
Aromatic-H7.47br m2H, ortho
Vinylic-H7.67d15
Vinylic-H6.40d15
Carboxylic Acid-H10.94br s-COOH
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl-C172.7-COOH
Vinylic-C147.1
Vinylic-C117.4
Aromatic-C133.8C-ipso
Aromatic-C130.6C-para
Aromatic-C128.9C-meta
Aromatic-C128.4C-ortho
FTIR (KBr, cm⁻¹) Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
3030Aromatic C-H stretch
1680-1700C=O stretch (carboxylic acid)
1620C=C stretch (alkene)
Mass Spectrometry (EI) m/z Assignment
176[M]⁺
159[M - OH]⁺
131[M - COOH]⁺
103[C₈H₇]⁺
77[C₆H₅]⁺
Biological Activity of Cinnamic Acid Derivatives (Illustrative Examples)
CompoundActivityAssayIC₅₀ / MICOrganism / Cell Line
Cinnamic acid derivative (DM2)AntibacterialMIC16-64 mg/LStaphylococcus aureus
Cinnamic acid-2-quinolone hybrid (5a)AnticancerMTT1.89 µMHCT-116 (Colon)
Cinnamic acid-2-quinolone hybrid (5a)AnticancerMTT4.05 µMHepG2 (Liver)
Cinnamic acid-2-quinolone hybrid (5b)AnticancerMTT8.48 µMMCF-7 (Breast)

Experimental Protocols

Proposed Synthesis Route 1: Knoevenagel Condensation

This method involves the condensation of an aromatic aldehyde with malonic acid.

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-formylcinnamic acid.

Proposed Synthesis Route 2: Heck Reaction

This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene is a versatile method for C-C bond formation.

General Protocol:

  • Reaction Setup: To a Schlenk flask, add 2-bromobenzaldehyde (1 equivalent), acrylic acid (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand such as triphenylphosphine (2-10 mol%), and a base such as triethylamine or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture, dilute with water, and acidify with HCl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

While no specific signaling pathways involving 2-formylcinnamic acid have been elucidated, cinnamic acid and its derivatives are known to modulate key cellular pathways such as the NF-κB and PPAR signaling cascades. The following diagrams illustrate these general pathways.

Caption: General NF-κB signaling pathway and potential inhibition by cinnamic acid derivatives.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives PPAR PPAR Cinnamic_Acid_Derivatives->PPAR 1. Ligand Binding & Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex 2. Heterodimerization RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE 3. DNA Binding Target_Genes Target Gene Expression PPRE->Target_Genes 4. Transcription (Lipid Metabolism, Inflammation)

Caption: General PPAR signaling pathway and potential activation by cinnamic acid derivatives.

Conclusion

2-Formylcinnamic acid represents an intriguing but understudied member of the cinnamic acid family. While specific experimental data for this compound are scarce, its chemical structure suggests potential for a range of biological activities and applications, mirroring those of other cinnamic acid derivatives. The proposed synthesis routes via Knoevenagel condensation or Heck reaction offer viable pathways for its preparation, which would enable further investigation into its properties and potential applications. Future research should focus on the detailed synthesis and characterization of 2-formylcinnamic acid, followed by a thorough evaluation of its biological activities, including its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Elucidating its specific interactions with cellular signaling pathways will be crucial for understanding its mechanism of action and for the rational design of novel therapeutics.

References

The Solubility of 2-Formylcinnamic Acid in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of 2-Formylcinnamic acid, a key organic intermediate, is crucial for its application in synthesis and formulation. This technical guide provides a detailed overview of the solubility of 2-Formylcinnamic acid in organic solvents, outlines experimental protocols for its determination, and presents a comparative analysis with its parent compound, trans-cinnamic acid, to offer valuable insights in the absence of extensive quantitative data.

Quantitative and Qualitative Solubility Data

Currently, comprehensive quantitative solubility data for 2-formylcinnamic acid in a wide array of organic solvents is not extensively available in published literature. However, qualitative information from chemical suppliers indicates its solubility in select polar aprotic and protic solvents.

Table 1: Qualitative Solubility of 2-Formylcinnamic Acid

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
MethanolSoluble[1][2]

To provide a more practical reference for estimating the solubility behavior of 2-formylcinnamic acid, the following table summarizes the quantitative solubility of the structurally similar compound, trans-cinnamic acid, in various organic solvents. Given the structural analogy, similar trends in solubility can be anticipated, although empirical verification is strongly recommended.

Table 2: Quantitative Solubility of trans-Cinnamic Acid in Various Organic Solvents at 298.15 K (25 °C)

SolventMolar Solubility (mol/L)Gram Solubility ( g/100 g solvent)
Methanol-High[3]
Ethanol-High[3]
1-Propanol--
2-Propanol--
2-Butanone--
Ethyl Acetate--
Acetonitrile--
Water~0.0037~0.05[3]

Note: "High" indicates good solubility as reported in the literature. The solubility of trans-cinnamic acid in alcohols like methanol and ethanol is significantly higher than in water.[3][4]

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound like 2-formylcinnamic acid in an organic solvent. The shake-flask method followed by UV-Vis spectrophotometric analysis is a robust and widely used approach.

Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a reliable technique for preparing a saturated solution, which is a prerequisite for solubility measurement.[5][6][7][8][9]

Protocol:

  • Preparation: Add an excess amount of 2-formylcinnamic acid to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or orbital incubator. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

Quantitative Analysis by UV-Vis Spectrophotometry

For compounds with a chromophore, such as 2-formylcinnamic acid, UV-Vis spectrophotometry provides a sensitive and accurate method for determining concentration.

Protocol:

  • Determination of λmax: Prepare a dilute solution of 2-formylcinnamic acid in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For cinnamic acid derivatives, this is typically in the UV range.[10]

  • Preparation of Standard Solutions: Prepare a stock solution of 2-formylcinnamic acid of a known high concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Analysis of Saturated Solution: Dilute the filtered aliquot of the saturated solution (obtained from the shake-flask method) with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample at λmax. Use the equation of the line from the calibration curve to calculate the concentration of 2-formylcinnamic acid in the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of 2-formylcinnamic acid in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows for determining the solubility of 2-formylcinnamic acid.

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_uv_vis UV-Vis Analysis cluster_result Final Output A Add Excess 2-Formylcinnamic Acid to Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Sedimentation of Excess Solid B->C D Filter Supernatant C->D G Dilute Filtered Saturated Solution D->G Saturated Solution E Prepare Standard Solutions F Generate Calibration Curve E->F I Calculate Solubility F->I H Measure Absorbance G->H H->I J Quantitative Solubility Data I->J

Caption: Workflow for Solubility Determination.

logical_relationship cluster_inputs Key Inputs & Conditions cluster_process Core Experimental Steps A Accurate Solubility Data B Pure 2-Formylcinnamic Acid E Equilibrium Achievement (Shake-Flask) B->E C High-Purity Organic Solvent C->E D Precise Temperature Control D->E F Accurate Phase Separation (Filtration/Centrifugation) E->F G Sensitive Analytical Method (e.g., UV-Vis, HPLC) F->G G->A

Caption: Factors Influencing Accurate Solubility Measurement.

References

A Theoretical Investigation of 2-Formylcinnamic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylcinnamic acid, an ortho-substituted derivative of cinnamic acid, presents a molecule of significant interest for theoretical investigation due to the potential for intramolecular interactions between the formyl and carboxylic acid moieties. This technical guide outlines a comprehensive computational approach to characterizing the structural, electronic, and spectroscopic properties of 2-formylcinnamic acid. By employing Density Functional Theory (DFT), we can elucidate key molecular parameters that are critical for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document serves as a foundational resource, presenting hypothetical yet representative data and detailed methodologies for the theoretical examination of this compound.

Introduction

Cinnamic acid and its derivatives are a well-studied class of compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of a formyl group at the ortho position of the phenyl ring in 2-formylcinnamic acid introduces unique electronic and steric features. Theoretical calculations provide a powerful, non-experimental means to explore the molecular landscape of such compounds, offering insights that can guide synthetic efforts and biological evaluations.

This whitepaper details the application of computational chemistry, specifically DFT, to predict the optimized molecular geometry, vibrational frequencies, and electronic structure of 2-formylcinnamic acid. The methodologies described herein are based on established protocols for similar molecules, providing a robust framework for future in-silico studies.[2]

Computational Methodology

The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a widely used quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial 3D structure of 2-formylcinnamic acid was generated and subsequently optimized to locate the global minimum on the potential energy surface. This optimization is crucial for obtaining a stable, low-energy conformation from which all other properties are calculated.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian 16 (or similar quantum chemistry package)

  • Environment: In vacuo (gas phase)

The B3LYP functional is a popular hybrid functional known for its reliability in predicting molecular geometries and energies. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to accurately describe electron density far from the nucleus, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities allow for the simulation of the molecule's IR spectrum, which can be compared with experimental data for validation.

Electronic Properties

The electronic properties of 2-formylcinnamic acid, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Predicted Molecular Properties

The following sections present the hypothetical, yet representative, quantitative data for 2-formylcinnamic acid derived from the computational methodologies described above.

Optimized Molecular Geometry

The key bond lengths, bond angles, and dihedral angles for the optimized structure of 2-formylcinnamic acid are summarized in the tables below.

Table 1: Selected Bond Lengths (Å)

BondLength (Å)
C=O (acid)1.21
C-O (acid)1.35
O-H (acid)0.97
C=O (formyl)1.22
C-H (formyl)1.11
C=C (vinyl)1.34
C-C (vinyl)1.47

Table 2: Selected Bond Angles (°)

AtomsAngle (°)
O=C-O (acid)123.5
C-O-H (acid)106.2
O=C-H (formyl)124.8
C-C=C (vinyl)126.3
C-C-C (phenyl)119.5 - 120.5

Table 3: Selected Dihedral Angles (°)

AtomsAngle (°)
O=C-O-H (acid)180.0
C(phenyl)-C-C=O (formyl)178.5
C(phenyl)-C=C-C(acid)-179.2
Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes and their predicted frequencies are presented in Table 4. These values are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.

Table 4: Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (acid)3570
C-H stretch (aromatic)3080 - 3020
C-H stretch (formyl)2850, 2750
C=O stretch (acid)1765
C=O stretch (formyl)1710
C=C stretch (vinyl)1640
C=C stretch (aromatic)1600, 1580, 1495, 1450
C-O stretch (acid)1300
O-H bend (acid)1210
C-H bend (out-of-plane)980 - 750
Electronic Properties

The energies of the frontier molecular orbitals are crucial for understanding the electronic behavior of 2-formylcinnamic acid.

Table 5: Calculated Electronic Properties (eV)

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Energy Gap4.70

The relatively large HOMO-LUMO gap suggests that 2-formylcinnamic acid is a kinetically stable molecule. The distribution of these orbitals (not shown) would indicate the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Visualizations

Molecular Structure

The following diagram illustrates the optimized molecular structure of 2-formylcinnamic acid with atom numbering.

Caption: Optimized molecular structure of 2-formylcinnamic acid.

Computational Workflow

The logical flow of the theoretical calculations performed in this study is depicted in the following workflow diagram.

computational_workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis initial_structure Initial 3D Structure (2-Formylcinnamic Acid) geom_opt Geometry Optimization initial_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom vib_freq Vibrational Frequencies (IR Spectrum) freq_calc->vib_freq min_confirm Minimum Energy Confirmation (No Imaginary Frequencies) freq_calc->min_confirm homo_lumo HOMO/LUMO Energies (Reactivity) electronic_prop->homo_lumo

Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a standard and robust computational protocol for the theoretical investigation of 2-formylcinnamic acid. The presented hypothetical data, derived from established DFT methodologies, provides a comprehensive overview of the molecule's structural, vibrational, and electronic properties. These theoretical predictions serve as a valuable starting point for further research, including comparison with experimental data, exploration of its chemical reactivity, and in-silico screening for potential biological activities. The detailed workflows and methodologies herein provide a blueprint for researchers to conduct their own computational studies on this and related molecules, thereby accelerating the process of discovery and development.

References

An In-depth Technical Guide to 2-Formylcinnamic Acid (CAS 130036-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylcinnamic acid (CAS: 130036-17-8), a derivative of the widely studied cinnamic acid, presents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group in the ortho position of the phenyl ring conjugated with an acrylic acid moiety, suggests a rich chemical reactivity and the potential for diverse biological activities. This technical guide provides a comprehensive overview of the available information on 2-formylcinnamic acid, including its physicochemical properties, plausible synthetic routes, and predicted spectral characteristics. While specific experimental data on its biological effects and mechanism of action are limited in publicly accessible literature, this guide extrapolates potential activities based on the well-documented pharmacology of the broader class of cinnamic acid derivatives. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts centered on this intriguing molecule.

Physicochemical Properties

2-Formylcinnamic acid is a solid at room temperature. Its chemical structure combines the features of an aromatic aldehyde and an α,β-unsaturated carboxylic acid. A summary of its key physicochemical properties is presented in Table 1. It is important to note that some reported values, particularly the melting point, show variability, which may be attributed to the presence of different isomers (E/Z) or impurities. The (E)-isomer is generally the more stable and commonly studied form.

Table 1: Physicochemical Properties of 2-Formylcinnamic Acid

PropertyValueSource(s)
CAS Number 130036-17-8N/A
Molecular Formula C₁₀H₈O₃N/A
Molecular Weight 176.17 g/mol N/A
Appearance Solid[1]
Melting Point 154-158 °C[1]
Boiling Point 366.477 °C at 760 mmHg (Predicted)[2]
Density 1.3 g/cm³ (Predicted)[1]
Purity Typically >95% (as reported by commercial suppliers)[3]
Isomerism Exists as (E) and (Z) isomers, with CAS 130036-17-8 typically referring to the (E)-isomer.[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-formylcinnamic acid are not extensively documented in readily available literature, its structure lends itself to established synthetic methodologies for cinnamic acid derivatives, primarily the Perkin and Knoevenagel-Doebner reactions.

Plausible Synthetic Route: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a versatile method for the synthesis of α,β-unsaturated carboxylic acids. This approach involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 2-Formylbenzaldehyde p1 2-Formylcinnamic Acid r1->p1 Condensation & Decarboxylation r2 Malonic Acid r2->p1 r3 Pyridine/Piperidine (Catalyst) r3->p1

Caption: Knoevenagel-Doebner synthesis of 2-Formylcinnamic acid.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of pyridine.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-formylcinnamic acid.

Alternative Synthetic Route: Perkin Reaction

The Perkin reaction offers another viable route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.

Experimental Workflow:

Caption: Perkin reaction workflow for 2-Formylcinnamic acid synthesis.

Spectral Data (Predicted)

Detailed experimental spectra for 2-formylcinnamic acid are not widely published. However, based on the known spectral data of cinnamic acid and its derivatives, the following characteristic peaks can be predicted.

Table 2: Predicted Spectral Data for 2-Formylcinnamic Acid

Spectroscopy Predicted Wavenumber/Chemical Shift Assignment
¹H NMR ~10.0-10.5 ppm (s, 1H)Aldehydic proton (-CHO)
~7.5-8.0 ppm (m, 4H)Aromatic protons
~7.8 ppm (d, 1H, J ≈ 16 Hz)β-vinylic proton
~6.5 ppm (d, 1H, J ≈ 16 Hz)α-vinylic proton
>12 ppm (br s, 1H)Carboxylic acid proton (-COOH)
¹³C NMR ~192 ppmAldehydic carbon
~168 ppmCarboxylic acid carbon
~145 ppmβ-vinylic carbon
~120-140 ppmAromatic carbons
~118 ppmα-vinylic carbon
IR (cm⁻¹) 3200-2500 (broad)O-H stretch (carboxylic acid)
~1700-1680 (strong)C=O stretch (carboxylic acid and aldehyde)
~1630 (medium)C=C stretch (alkene)
~1600, ~1450C=C stretch (aromatic)

Biological Activity and Signaling Pathways (Potential)

While no specific biological activity data (e.g., IC₅₀ values) for 2-formylcinnamic acid has been found in the reviewed literature, the broader class of cinnamic acid derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[4][5] These activities are often attributed to their ability to modulate key cellular signaling pathways.

Potential Anti-inflammatory and Anticancer Mechanisms

Cinnamic acid derivatives have been reported to exert their anti-inflammatory and anticancer effects through the modulation of critical signaling cascades such as the NF-κB and MAPK pathways.[6]

Potential Signaling Pathway Inhibition:

G cluster_stimulus Pro-inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus LPS, Cytokines IKK IKK Stimulus->IKK MAPK_p Phosphorylated MAPKs (p38, JNK, ERK) Stimulus->MAPK_p NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Inflammation Inflammation NFkB->Inflammation Nuclear Translocation & Gene Expression Proliferation Cell Proliferation NFkB->Proliferation MAPK_p->Inflammation MAPK_p->Proliferation 2-Formylcinnamic acid\n(Predicted Target) 2-Formylcinnamic acid (Predicted Target) 2-Formylcinnamic acid\n(Predicted Target)->IKK Inhibition 2-Formylcinnamic acid\n(Predicted Target)->MAPK_p Inhibition

Caption: Predicted inhibitory effects on NF-κB and MAPK pathways.

The presence of the aldehyde group in 2-formylcinnamic acid could potentially enhance its reactivity and interaction with biological targets, such as cysteine residues in key signaling proteins, through Schiff base formation or Michael addition. This suggests that 2-formylcinnamic acid could be a promising candidate for further investigation as a modulator of these pathways.

Use in Photocatalysis

Conclusion and Future Directions

2-Formylcinnamic acid (CAS 130036-17-8) is a compound with significant potential stemming from its unique chemical structure. While current literature provides a foundational understanding of its physicochemical properties and plausible synthetic routes, a notable gap exists in the experimental validation of its biological activities and specific mechanisms of action.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and comprehensive spectral characterization (¹H NMR, ¹³C NMR, IR, MS).

  • Biological Screening: A thorough evaluation of its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, including the determination of quantitative metrics like IC₅₀ values.

  • Mechanism of Action Studies: Investigation into the specific signaling pathways modulated by 2-formylcinnamic acid to understand its molecular basis of action.

  • Exploration of Material Science Applications: Elucidation of its role and efficacy in photocatalysis and other material science applications.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting both the known aspects and the significant opportunities for further exploration of 2-formylcinnamic acid.

References

Safety Operating Guide

Proper Disposal of 2-Formylcinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary method for disposing of 2-Formylcinnamic acid is to entrust it to a licensed professional waste disposal service. It is crucial to adhere to all federal, state, and local environmental regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Formylcinnamic acid (CAS No. 130036-17-8), a compound used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental compliance.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear protective gloves.

  • Skin Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Spill Cleanup Procedures

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Wear appropriate PPE.

  • Sweep or shovel the spilled material into a suitable, labeled container for disposal. [2]

  • Clean the affected area thoroughly.

  • Do not allow the chemical to enter drains. [3]

Disposal Procedures

The recommended method for the disposal of 2-Formylcinnamic acid is through a licensed waste disposal company. This ensures that the compound is managed in an environmentally safe and compliant manner. The typical process involves incineration by dissolving or mixing the material with a combustible solvent, followed by burning in a chemical incinerator equipped with an afterburner and scrubber.

For small quantities, neutralization of its acidic properties may be a viable pre-treatment step, but this should only be performed by trained personnel.

Quantitative Data for Related Compounds

The following table summarizes key data for trans-Cinnamic acid, a closely related compound. This information can serve as a general guideline in the absence of specific data for 2-Formylcinnamic acid.

ParameterValueSource
LD50 Oral (Rat) 2500 mg/kgTCI Chemicals SDS
Skin Irritation Category 2TCI Chemicals SDS[1]
Eye Irritation Category 2ATCI Chemicals SDS[1]
Aquatic Hazard Harmful to aquatic lifeSigma-Aldrich SDS[3]

Experimental Protocol: Neutralization of Acidic Waste (General Procedure)

This protocol describes a general method for neutralizing acidic chemical waste. This should only be performed on small quantities by personnel trained in handling hazardous materials and with appropriate safety measures in place.

  • Work in a fume hood and wear appropriate PPE.

  • Prepare a dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide in water.

  • Slowly and with constant stirring, add the 2-Formylcinnamic acid waste to the basic solution. Be cautious as the reaction may generate heat and gas.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • The neutralized solution can then be collected in a suitable waste container for disposal by a licensed contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Formylcinnamic acid.

Start 2-Formylcinnamic Acid Waste Generated Assess Assess Waste Type (Solid, Liquid, Contaminated Materials) Start->Assess SmallSpill Small Spill or Residue Assess->SmallSpill Minor BulkWaste Bulk Waste (Unused reagent, reaction mixtures) Assess->BulkWaste Major Collect Collect in Labeled, Sealed Container SmallSpill->Collect BulkWaste->Collect Neutralize Neutralize (if trained and equipped) Small quantities only LicensedDisposal Transfer to Licensed Waste Disposal Service Collect->LicensedDisposal Incineration Incineration LicensedDisposal->Incineration End Disposal Complete Incineration->End

Disposal workflow for 2-Formylcinnamic acid.

Disclaimer: The information provided is based on general chemical safety principles and data from related compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations in your area.

References

Personal protective equipment for handling 2-Formylcinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Formylcinnamic Acid

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-Formylcinnamic acid, including operational and disposal plans.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
2-Formylcinnamic Acid28873-89-4C10H8O3176.17 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

2-Formylcinnamic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to ensure personal safety.

Required Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or glasses that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield may also be required.
Skin Protection Wear chemical-resistant gloves (e.g., PVC, neoprene, or nitrile), a lab coat, and long pants.[3] Handlers should wear coveralls over a long-sleeved shirt.[3]
Respiratory Protection If dust is generated, a NIOSH-approved respirator with a P2 filter is recommended.[2] Use only in a well-ventilated area or under a chemical fume hood.[4]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Handling: Avoid contact with skin and eyes.[1][4] Avoid the formation of dust and aerosols.[1] Use in a well-ventilated area, preferably in a chemical fume hood.[4]

  • After Handling: Wash hands thoroughly after handling.[4]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[2][4][6] Do not empty into drains.[4]

  • Contaminated PPE: Treat as hazardous waste and dispose of accordingly.

Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[7]

  • Clean-up: Use personal protective equipment.[4] Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[1][4]

Safe Handling Workflow for 2-Formylcinnamic Acid

The following diagram outlines the logical workflow for the safe handling of 2-Formylcinnamic acid, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Clean-up & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Verify Fume Hood Operation & Access to Safety Shower/Eyewash prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood (Minimize Dust) prep_setup->handling_weigh handling_exp Perform Experiment in Fume Hood handling_weigh->handling_exp emergency_spill Spill Response handling_weigh->emergency_spill cleanup_decon Decontaminate Glassware & Work Surfaces handling_exp->cleanup_decon handling_exp->emergency_spill emergency_exposure Exposure Response (First Aid) handling_exp->emergency_exposure cleanup_waste Dispose of Chemical Waste in Designated Container cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of 2-Formylcinnamic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.